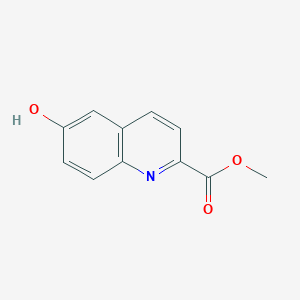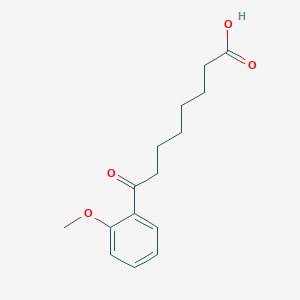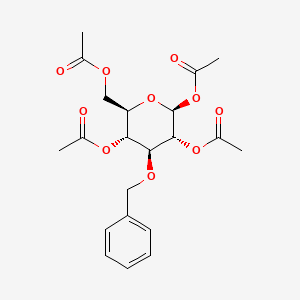
6-羟基喹啉-2-羧酸甲酯
描述
Methyl 6-hydroxyquinoline-2-carboxylate is an organic compound belonging to the quinoline family It is characterized by a quinoline ring structure with a hydroxyl group at the 6th position and a carboxylate ester group at the 2nd position
科学研究应用
Methyl 6-hydroxyquinoline-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a precursor for biologically active compounds with potential therapeutic properties.
Medicine: Research is ongoing to explore its use in developing new drugs for treating various diseases.
Industry: It is utilized in the production of materials with specific electronic and optical properties.
作用机制
Target of Action
Methyl 6-hydroxyquinoline-2-carboxylate is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its diverse biological activities Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins, contributing to their broad spectrum of biological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of protein-protein interactions . The specific mode of action would depend on the particular target and the structural features of the quinoline derivative.
Biochemical Pathways
Quinoline derivatives have been reported to influence various biochemical pathways, including those involved in cellular signaling, metabolism, and gene expression . The impact on these pathways can lead to a range of downstream effects, contributing to the compound’s biological activity.
Result of Action
Quinoline derivatives can exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action . These effects can include changes in enzyme activity, alterations in cellular signaling pathways, and modulation of gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 6-hydroxyquinoline-2-carboxylate. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as the presence of other drugs, the individual’s metabolic state, and genetic factors .
生化分析
Biochemical Properties
Methyl 6-hydroxyquinoline-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, methyl 6-hydroxyquinoline-2-carboxylate can chelate metal ions, which is essential in preventing metal-catalyzed oxidative reactions .
Cellular Effects
Methyl 6-hydroxyquinoline-2-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating these pathways, methyl 6-hydroxyquinoline-2-carboxylate can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes and downregulate pro-inflammatory cytokines . These effects are beneficial in protecting cells from oxidative damage and reducing inflammation.
Molecular Mechanism
The molecular mechanism of action of methyl 6-hydroxyquinoline-2-carboxylate involves its ability to bind to specific biomolecules and modulate their activity. It can inhibit the activity of certain enzymes, such as those involved in the production of reactive oxygen species . Additionally, methyl 6-hydroxyquinoline-2-carboxylate can activate transcription factors that regulate the expression of antioxidant genes . These molecular interactions are crucial in maintaining cellular homeostasis and protecting cells from oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 6-hydroxyquinoline-2-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that methyl 6-hydroxyquinoline-2-carboxylate can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation . Its efficacy may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of methyl 6-hydroxyquinoline-2-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to chelate essential metal ions, leading to imbalances in metal homeostasis.
Metabolic Pathways
Methyl 6-hydroxyquinoline-2-carboxylate is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which convert it into various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . Additionally, methyl 6-hydroxyquinoline-2-carboxylate can influence the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis .
Transport and Distribution
Within cells and tissues, methyl 6-hydroxyquinoline-2-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can localize to specific organelles, such as mitochondria and the endoplasmic reticulum . These interactions are crucial for its biological activity and efficacy.
Subcellular Localization
The subcellular localization of methyl 6-hydroxyquinoline-2-carboxylate is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be targeted to mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species . Additionally, methyl 6-hydroxyquinoline-2-carboxylate can localize to the nucleus, where it can modulate gene expression by interacting with transcription factors .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 6-hydroxyquinoline-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate. This intermediate is then subjected to further reactions to form the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for methyl 6-hydroxyquinoline-2-carboxylate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
Methyl 6-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-2,6-dicarboxylate.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: Similar in structure but lacks the carboxylate ester group.
Quinoline-2-carboxylate: Similar but without the hydroxyl group at the 6th position.
Quinoline-6-carboxylate: Similar but without the ester group at the 2nd position.
Uniqueness
Methyl 6-hydroxyquinoline-2-carboxylate is unique due to the presence of both the hydroxyl group and the carboxylate ester group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications .
属性
IUPAC Name |
methyl 6-hydroxyquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10-4-2-7-6-8(13)3-5-9(7)12-10/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJVETNNBYVBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461596 | |
| Record name | Methyl 6-hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
429687-75-2 | |
| Record name | Methyl 6-hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)
![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)


![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)






